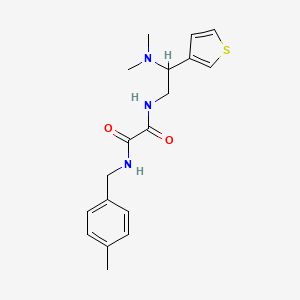

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-methylbenzyl)oxalamide

Descripción

N1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-methylbenzyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-oxalyl) core. Its structure features:

- N1-substituent: A 2-(dimethylamino)-2-(thiophen-3-yl)ethyl group, combining a tertiary amine and a thiophene heterocycle.

- N2-substituent: A 4-methylbenzyl (p-tolylmethyl) group, contributing aromatic hydrophobicity.

Propiedades

IUPAC Name |

N'-[2-(dimethylamino)-2-thiophen-3-ylethyl]-N-[(4-methylphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c1-13-4-6-14(7-5-13)10-19-17(22)18(23)20-11-16(21(2)3)15-8-9-24-12-15/h4-9,12,16H,10-11H2,1-3H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUKBGXKGVDKGRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CSC=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-methylbenzyl)oxalamide is a synthetic compound characterized by its unique oxalamide structure, which incorporates a dimethylamino group and a thiophene moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure

The structural formula of N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-methylbenzyl)oxalamide can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that introduce the necessary functional groups. A common method includes the condensation of thiophene derivatives with dimethylamino and oxalamide components under controlled conditions, often requiring specific catalysts and solvents to optimize yield and purity.

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Anticancer Properties : Some studies have shown that oxalamide derivatives can inhibit cancer cell proliferation by interacting with specific cellular pathways.

- Antimicrobial Activity : The presence of the thiophene moiety is associated with enhanced antimicrobial properties against a range of pathogens.

- Neuroprotective Effects : Compounds featuring dimethylamino groups have been linked to neuroprotective activities, potentially offering therapeutic benefits in neurodegenerative diseases.

Binding Affinity Studies

Binding affinity studies are crucial for understanding the therapeutic potential of N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-methylbenzyl)oxalamide. Techniques such as radiolabeled ligand binding assays and surface plasmon resonance (SPR) have been employed to elucidate its interaction with various receptors.

Case Study 1: Anticancer Activity

A study investigated the effects of N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-methylbenzyl)oxalamide on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, suggesting significant anticancer activity. The compound was found to induce apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.0 | Apoptosis via caspase activation |

| A549 (Lung) | 12.5 | Cell cycle arrest |

| HeLa (Cervical) | 10.0 | Induction of oxidative stress |

Case Study 2: Antimicrobial Activity

In another study, the antimicrobial efficacy of the compound was tested against various bacterial strains. The results demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 16 | Moderate |

| Escherichia coli | 32 | Weak |

| Pseudomonas aeruginosa | 8 | Strong |

Comparación Con Compuestos Similares

N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4)

- Key Features :

- N1: 2,4-Dimethoxybenzyl (electron-rich aromatic group).

- N2: 2-(Pyridin-2-yl)ethyl (pyridine-containing substituent).

- Applications: Potent umami flavor agonist (Savorymyx® UM33), approved globally as a flavor enhancer (FEMA 4233) to replace monosodium glutamate (MSG) .

- Metabolism : Rapidly metabolized in rat hepatocytes without amide hydrolysis, suggesting metabolic stability .

- Regulatory Status: NOEL (No Observed Effect Level) of 100 mg/kg/day, with a high safety margin (500 million) for human exposure .

Comparison with Target Compound :

- The target compound’s thiophene and dimethylaminoethyl groups may enhance lipophilicity compared to S336’s polar pyridine and methoxy groups.

N1-(2-(Cyclohex-1-en-1-yl)ethyl)-N2-(2-(Dimethylamino)-2-(Thiophen-3-yl)ethyl)oxalamide (CAS 954716-69-9)

Comparison with Target Compound :

- Shared thiophen-3-yl and dimethylaminoethyl moieties suggest similar electronic profiles but divergent pharmacokinetics due to N1-substituent differences.

N1-(4-Chloro-3-fluorophenyl)-N2-(Guanidinomethyl Indenyl)oxalamide (BNM-III-170)

- Key Features: N1: Halogenated aryl group (4-chloro-3-fluorophenyl). N2: Guanidinomethyl-substituted indenyl group.

- Applications: CD4-mimetic compound enhancing vaccine efficacy against immunodeficiency viruses .

Comparison with Target Compound :

- The target’s thiophene may offer π-π stacking interactions akin to BNM-III-170’s indene ring but lacks charged groups for strong ionic binding.

N1-(2-(Dimethylamino)-2-(1-Methyl-1H-Indol-3-yl)ethyl)-N2-(2-(Methylthio)phenyl)oxalamide (CAS 1091473-35-6)

Comparison with Target Compound :

- Methylthiophenyl substituent introduces sulfur-based hydrophobicity, contrasting with the target’s 4-methylbenzyl group.

Research Findings and Implications

- Metabolic Stability : Oxalamides like S336 resist amide hydrolysis in hepatocytes, suggesting the target compound may share this trait, enhancing its suitability for oral administration .

- Structure-Activity Relationships :

- Thiophene vs. Pyridine/Indole : Thiophene’s electron-rich sulfur atom may enhance binding to taste receptors (e.g., T1R1/T1R3) or enzymes, while pyridine/indole groups favor polar interactions .

- Aromatic Substituents : 4-Methylbenzyl (target) and 2,4-dimethoxybenzyl (S336) groups improve lipid solubility, critical for membrane permeability in flavor or drug contexts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-methylbenzyl)oxalamide?

- Methodology : Adapt protocols from analogous oxalamide syntheses. For example:

- React the amine precursors (e.g., 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine and 4-methylbenzylamine) with oxalyl chloride or chloroacetyl chloride in a polar aprotic solvent (e.g., 1,4-dioxane) under cooled conditions (10°C). Triethylamine (0.012 mol) is typically used as a base to neutralize HCl byproducts .

- Monitor reaction progress via TLC or HPLC. Purify via recrystallization (e.g., chloroform) or column chromatography .

Q. How can spectroscopic techniques confirm the compound’s structure?

- Methodology :

- IR Spectroscopy : Identify key functional groups (e.g., N-H stretch ~3300 cm⁻¹, C=O stretch ~1680 cm⁻¹, thiophene C-S vibrations ~700 cm⁻¹) .

- NMR :

- ¹H-NMR : Assign signals for thiophen-3-yl protons (δ 6.8–7.5 ppm), dimethylamino group (singlet at δ 2.2–2.5 ppm), and 4-methylbenzyl aromatic protons (δ 7.1–7.3 ppm) .

- ¹³C-NMR : Confirm oxalamide carbonyl carbons (δ 160–170 ppm) and quaternary carbons in the thiophene ring (δ 125–140 ppm) .

Advanced Research Questions

Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitutions?

- Methodology :

- Perform kinetic studies using varying electrophiles (e.g., alkyl halides, acyl chlorides) under controlled conditions.

- Analyze steric hindrance via X-ray crystallography (if crystals are obtainable) or computational modeling (e.g., DFT) to map electron density around the dimethylamino and thiophen-3-yl groups .

- Compare reactivity with analogs lacking the 4-methylbenzyl group to isolate electronic contributions .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology :

- Dose-Response Curves : Test the compound across a wide concentration range (nM–mM) to identify non-linear effects.

- Metabolic Stability Assays : Use liver microsomes to assess if discrepancies arise from rapid degradation in certain models .

- Target Profiling : Screen against panels of receptors/enzymes (e.g., kinases, GPCRs) to identify off-target interactions that may confound results .

Q. How can computational modeling predict the compound’s binding affinity for neurological targets?

- Methodology :

- Use molecular docking (e.g., AutoDock Vina) to simulate interactions with receptors like serotonin or dopamine transporters.

- Validate predictions with in vitro binding assays (e.g., radioligand displacement) .

- Parameterize force fields using crystallographic data from related amide-protein complexes .

Contradiction Analysis in Experimental Design

Q. Why do solvent choices in synthesis lead to conflicting yields?

- Resolution :

- Test solvents with varying polarity (e.g., DMF vs. THF) to optimize solubility of intermediates.

- For example, 1,4-dioxane may improve cyclization efficiency compared to dichloromethane due to higher boiling points .

- Monitor side reactions (e.g., hydrolysis of chloroacetyl chloride) via LC-MS in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.